An In-Depth Technical Guide to Butyl Tiglate: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to Butyl Tiglate: Chemical Properties, Structure, and Analysis
Introduction
Butyl tiglate, systematically known as butyl (E)-2-methylbut-2-enoate, is an organic compound classified as an unsaturated ester. With its characteristic floral, herbaceous, and slightly fruity aroma, it has traditionally found application in the fragrance and cosmetic industries as a perfuming agent.[1][2] However, the structural features of butyl tiglate, particularly the α,β-unsaturated ester moiety, present intriguing possibilities for its role as a chemical intermediate and a subject of study in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of butyl tiglate, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Butyl tiglate is the n-butyl ester of tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid. The presence of a double bond in conjugation with the carbonyl group of the ester is a key structural feature that influences its reactivity and spectroscopic properties.
DOT Script for Butyl Tiglate Structure
Caption: Chemical structure of Butyl Tiglate.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source |
| IUPAC Name | butyl (E)-2-methylbut-2-enoate | [3][4] |
| Synonyms | Butyl tiglate, n-Butyl tiglate, Tiglic acid n-butyl ester, Butyl α-methylcrotonate | [3][5][6] |
| CAS Number | 7785-66-2 | [4][5] |
| Molecular Formula | C9H16O2 | [3][4] |
| Molecular Weight | 156.22 g/mol | [3][7] |
| InChI Key | RBGFLIOXJWFKKX-VMPITWQZSA-N | [4] |
Physicochemical Properties
Butyl tiglate is a colorless liquid at room temperature and is characterized by its floral, herbaceous odor.[2] It is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[2]
Table 2: Physicochemical Data for Butyl Tiglate
| Property | Value | Unit | Conditions | Source |
| Appearance | Colorless clear liquid | - | - | [5] |
| Boiling Point | 193.7 ± 9.0 | °C | @ 760 mmHg (Predicted) | [6] |
| Specific Gravity | 0.900 - 0.911 | - | @ 25 °C | [2][5] |
| Refractive Index | 1.435 - 1.445 | - | @ 20 °C | [2][5] |
| Flash Point | 71.67 | °C | (Closed Cup) | [2][5] |
| LogP (Octanol/Water) | 3.244 | - | (Estimated) | [6] |
Synthesis of Butyl Tiglate
The most common and direct method for the synthesis of butyl tiglate is the Fischer-Speier esterification of tiglic acid with n-butanol, using an acid catalyst.[8][9][10] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[11]
Alternatively, enzymatic synthesis using lipases, such as immobilized Candida antarctica lipase B (CAL-B), offers a greener and more selective method that proceeds under milder reaction conditions.[12]
DOT Script for Butyl Tiglate Synthesis Workflow
Caption: Workflow for the synthesis of butyl tiglate.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a representative procedure for the synthesis of butyl tiglate via Fischer-Speier esterification.
Materials:
-
Tiglic acid
-
n-Butanol (in excess, can also serve as the solvent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine tiglic acid and an excess of n-butanol (e.g., a 3 to 5-fold molar excess).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude butyl tiglate can be purified by fractional distillation under reduced pressure to obtain the pure product.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of butyl tiglate is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Vinylic Proton: A quartet signal for the proton on the double bond (at C3), coupled to the methyl protons at C4.
-
Butyl Group Protons: A triplet for the -O-CH₂- protons, two multiplets for the central -CH₂-CH₂- protons, and a triplet for the terminal methyl group.
-
Methyl Group Protons (on the double bond): Two distinct signals for the methyl groups attached to the double bond, likely appearing as a doublet and a singlet or two closely spaced signals.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl group.
-
Olefinic Carbons: Two signals for the two carbons of the C=C double bond.
-
Butyl Group Carbons: Four distinct signals for the four carbons of the n-butyl group.
-
Methyl Group Carbons: Two signals for the two methyl groups attached to the double bond.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of butyl tiglate will be dominated by absorptions corresponding to its functional groups.
-
C=O Stretch: A strong absorption band characteristic of an α,β-unsaturated ester carbonyl group, typically found in the region of 1715-1730 cm⁻¹.
-
C=C Stretch: An absorption of medium intensity in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bond.
-
C-O Stretch: A strong absorption in the fingerprint region, typically around 1150-1250 cm⁻¹, corresponding to the C-O single bond of the ester.
-
C-H Bends and Stretches: Absorptions corresponding to sp² and sp³ C-H bonds.
Mass Spectrometry (MS) (Predicted Fragmentation)
In electron ionization mass spectrometry, butyl tiglate is expected to undergo fragmentation patterns characteristic of esters.
-
Molecular Ion Peak: The molecular ion peak (M⁺) should be observable at m/z = 156.
-
McLafferty Rearrangement: A common fragmentation pathway for esters, which would result in a characteristic fragment ion.
-
Loss of Alkoxy Group: Cleavage of the C-O single bond can lead to the loss of the butoxy group (-OC₄H₉) or a butene molecule (C₄H₈) via a rearrangement, resulting in a prominent acylium ion.
-
Fragmentation of the Butyl Chain: Stepwise loss of alkyl fragments from the butyl chain will also contribute to the fragmentation pattern.
Applications in Drug Development and Biological Activity
Currently, there is a lack of direct research into the biological activity and therapeutic applications of butyl tiglate itself. However, its structural relationship to tigilanol tiglate , a natural product isolated from the blushwood tree (Fontainea picrosperma), offers a compelling rationale for further investigation.
Tigilanol tiglate is a potent protein kinase C (PKC) activator that has demonstrated significant anti-cancer activity and is approved for the treatment of canine mast cell tumors.[13] It is also in human clinical trials for various solid tumors.[13] A key structural feature of tigilanol tiglate is the presence of a tiglate ester moiety.
While butyl tiglate is a much simpler molecule, the shared tiglate ester group suggests that it could serve as a valuable, simplified model compound for studying the structure-activity relationships of this class of molecules. Research into the potential PKC modulatory activity, cytotoxicity, and other biological effects of butyl tiglate could provide valuable insights for the design of novel therapeutic agents.
Safety and Toxicology
The available safety data for butyl tiglate indicates that it is an irritant to the skin.[2][5] As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated area.
For a more comprehensive understanding of potential hazards, it is useful to consider the toxicology of structurally related butyl esters, such as n-butyl acetate. N-butyl acetate is known to cause irritation to the eyes, nose, and throat upon inhalation.[14] Prolonged or repeated skin contact can lead to dryness and redness.[15] High-level exposure may affect the nervous system.[15] While these data pertain to a related compound, they underscore the importance of safe handling practices for butyl tiglate.
Conclusion
Butyl tiglate is a well-characterized organic compound with established applications in the fragrance industry. Its α,β-unsaturated ester structure, straightforward synthesis, and relationship to the potent anti-cancer agent tigilanol tiglate make it a molecule of significant interest for further research in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties, structure, and analysis to support such future investigations.
References
-
PubChem. Butyl (2E)-2-methylbut-2-enoate. National Center for Biotechnology Information. Available at: [Link]
-
The Good Scents Company. isobutyl tiglate 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)-. Available at: [Link]
-
The Good Scents Company. butyl tiglate, 7785-66-2. Available at: [Link]
-
Electronic Supplementary Information. Available at: [Link]
-
The Good Scents Company. benzyl tiglate, 67674-41-3. Available at: [Link]
-
The Good Scents Company. butyl tiglate, 7785-66-2. Available at: [Link]
-
PubChem. 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)-. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (PDF) SCOEL/REC/184 n-Butyl acetate, sec-Butyl acetate and Isobutyl acetate - Recommendation from the Scientific Committee on Occupational Exposure Limits. Available at: [Link]
-
Global Substance Registration System. BUTYL (2E)-2-METHYLBUT-2-ENOATE. Available at: [Link]
-
NIST. n-Butyl tiglate. National Institute of Standards and Technology. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034166). Available at: [Link]
-
Global Substance Registration System. BUTYL (2E)-2-METHYLBUT-2-ENOATE. Available at: [Link]
-
NIST. sec-Butyl (E)-2-methylbut-2-enoate. National Institute of Standards and Technology. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid n-butyl ester. Available at: [Link]
-
New Jersey Department of Health. Butyl Acetate - Hazardous Substance Fact Sheet. Available at: [Link]
-
Cheméo. Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Slate. What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
PubChemLite. Butyl (2e)-2-methylbut-2-enoate (C9H16O2). Available at: [Link]
-
ATB. Methyl(2E)-2-butenoate | C5H8O2 | MD Topology | NMR | X-Ray. Available at: [Link]
-
Wikipedia. Tigilanol tiglate. Available at: [Link]
-
Chemistry Steps. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
-
PMC. Production and biological function of volatile esters in Saccharomyces cerevisiae. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Enzymatic synthesis of butyl butyrate by Candida rugosa lipase supported on magnetized-nanosilica from oil palm leaves: Process optimization, kinetic and thermodynamic study. Available at: [Link]
-
Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts δ. Available at: [Link]
-
accedaCRIS. SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Available at: [Link]
-
PMC. Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Fragrant Esters. Available at: [Link]
-
Bellevue College. Synthesis of Esters. Available at: [Link]
-
Scent Journer. The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Available at: [Link]
-
Yeast Metabolome Database. Butyl 2-methyl-2-propenoate (YMDB01329). Available at: [Link]
-
NIST. n-Butyl tiglate. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. isobutyl tiglate, 61692-84-0 [thegoodscentscompany.com]
- 2. Butyl 2-methylbutanoate [webbook.nist.gov]
- 3. Butyl (2E)-2-methylbut-2-enoate | C9H16O2 | CID 5352450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-Butyl tiglate [webbook.nist.gov]
- 5. butyl tiglate, 7785-66-2 [thegoodscentscompany.com]
- 6. n-Butyl tiglate (CAS 7785-66-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. (E)-2-methylbut-2-enoate | C5H7O2- | CID 6971144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nj.gov [nj.gov]

